Cas no 2229469-14-9 (3-Chloro-2,4-difluorobenzene-1-carboximidamide)

3-Chloro-2,4-difluorobenzene-1-carboximidamide is a fluorinated benzene derivative featuring a carboximidamide functional group at the 1-position and chloro and fluoro substituents at the 3-, 2-, and 4-positions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, while the carboximidamide group offers opportunities for further functionalization. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound’s stability under standard conditions ensures reliable handling and storage.
3-Chloro-2,4-difluorobenzene-1-carboximidamide structure
2229469-14-9 structure
Product name:3-Chloro-2,4-difluorobenzene-1-carboximidamide
CAS No:2229469-14-9
MF:C7H5ClF2N2
MW:190.577807188034
CID:5764839
PubChem ID:165973650

3-Chloro-2,4-difluorobenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2,4-difluorobenzene-1-carboximidamide
    • EN300-1980572
    • 2229469-14-9
    • 3-Chloro-2,4-difluorobenzene-1-carboximidamide
    • Inchi: 1S/C7H5ClF2N2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H3,11,12)
    • InChI Key: DAIQKAMVWBKOPM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(=N)N)=C1F)F

Computed Properties

  • Exact Mass: 190.0109322g/mol
  • Monoisotopic Mass: 190.0109322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9Ų
  • XLogP3: 1.7

3-Chloro-2,4-difluorobenzene-1-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1980572-0.25g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
0.25g
$642.0 2023-09-16
Enamine
EN300-1980572-5.0g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
5g
$2940.0 2023-05-23
Enamine
EN300-1980572-10g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
10g
$3007.0 2023-09-16
Enamine
EN300-1980572-5g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
5g
$2028.0 2023-09-16
Enamine
EN300-1980572-1.0g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
1g
$1014.0 2023-05-23
Enamine
EN300-1980572-2.5g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
2.5g
$1370.0 2023-09-16
Enamine
EN300-1980572-1g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
1g
$699.0 2023-09-16
Enamine
EN300-1980572-0.05g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
0.05g
$587.0 2023-09-16
Enamine
EN300-1980572-0.1g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
0.1g
$615.0 2023-09-16
Enamine
EN300-1980572-0.5g
3-chloro-2,4-difluorobenzene-1-carboximidamide
2229469-14-9
0.5g
$671.0 2023-09-16

Additional information on 3-Chloro-2,4-difluorobenzene-1-carboximidamide

Research Brief on 3-Chloro-2,4-difluorobenzene-1-carboximidamide (CAS: 2229469-14-9): Recent Advances and Applications

3-Chloro-2,4-difluorobenzene-1-carboximidamide (CAS: 2229469-14-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated benzene ring and carboximidamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in contemporary research.

The synthesis of 3-Chloro-2,4-difluorobenzene-1-carboximidamide has been optimized in recent years to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to achieve higher efficiency and scalability. These methodological advancements have facilitated the production of this compound in larger quantities, enabling more extensive pharmacological evaluations. Researchers have also explored its reactivity and potential for further functionalization, which is essential for the design of derivatives with enhanced biological activity.

Pharmacological studies have revealed that 3-Chloro-2,4-difluorobenzene-1-carboximidamide exhibits notable activity against a range of biological targets. In particular, its role as an intermediate in the synthesis of kinase inhibitors has been a focal point of recent investigations. Kinase inhibitors are a major class of therapeutic agents used in the treatment of cancers and inflammatory diseases. The compound's ability to modulate kinase activity has been demonstrated in vitro, with promising results in cell-based assays. These findings suggest its potential as a scaffold for the development of next-generation kinase inhibitors with improved selectivity and efficacy.

In addition to its applications in kinase inhibition, 3-Chloro-2,4-difluorobenzene-1-carboximidamide has been investigated for its antimicrobial properties. Recent studies have shown that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This has sparked interest in its use as a lead compound for the development of new antibiotics, particularly in the face of rising antibiotic resistance. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular interactions.

The compound's potential in central nervous system (CNS) drug development has also been explored. Preliminary data indicate that certain derivatives of 3-Chloro-2,4-difluorobenzene-1-carboximidamide can cross the blood-brain barrier and exhibit neuroprotective effects. This has implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers are currently investigating the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could pave the way for novel therapeutic strategies.

Despite these promising findings, challenges remain in the development of 3-Chloro-2,4-difluorobenzene-1-carboximidamide-based therapeutics. Issues such as metabolic stability, toxicity, and bioavailability need to be addressed through further structural optimization and preclinical testing. Recent efforts have focused on the design of prodrugs and formulation strategies to enhance the compound's pharmacokinetic profile. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 3-Chloro-2,4-difluorobenzene-1-carboximidamide (CAS: 2229469-14-9) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its applications span multiple therapeutic areas, including oncology, infectious diseases, and neurology. Ongoing research aims to overcome existing challenges and unlock its full potential as a cornerstone for the development of innovative medicines. The continued exploration of this compound and its derivatives is likely to yield significant advancements in the coming years, making it a key focus for researchers in the field.

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